

# rac-4-Hydroxy Propranolol-d7 Hydrochloride

## CAS number 1219804-03-1

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### Compound of Interest

Compound Name: *rac-4-Hydroxy Propranolol-d7*  
*Hydrochloride*

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An In-depth Technical Guide on **rac-4-Hydroxy Propranolol-d7 Hydrochloride**

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**rac-4-Hydroxy Propranolol-d7 Hydrochloride** (CAS Number: 1219804-03-1) is the deuterium-labeled form of 4-hydroxypropranolol, the major and pharmacologically active metabolite of propranolol. Propranolol is a non-selective beta-adrenergic receptor antagonist (beta-blocker) widely used in the treatment of hypertension, angina pectoris, and other cardiovascular disorders.[1][2] The deuterated analog serves as an invaluable tool, primarily as an internal standard, in pharmacokinetic and metabolic studies that require the precise and accurate quantification of 4-hydroxypropranolol in biological matrices.[3] Its use in mass spectrometry-based bioanalytical methods, such as LC-MS/MS, is critical for minimizing analytical variability and ensuring data reliability.[3]

This guide provides a comprehensive overview of **rac-4-Hydroxy Propranolol-d7 Hydrochloride**, including its chemical properties, the metabolic pathway of its parent compound, its mechanism of action, and detailed experimental applications.

## Chemical and Physical Properties

The fundamental properties of **rac-4-Hydroxy Propranolol-d7 Hydrochloride** are summarized below. This data is essential for its proper handling, storage, and use in experimental settings.

Property	Value	Reference(s)
CAS Number	1219804-03-1	[4]
Molecular Formula	C <sub>16</sub> H <sub>15</sub> D <sub>7</sub> ClNO <sub>3</sub>	[5]
Molecular Weight	318.85 g/mol	[5][6]
Synonyms	(±)-4-Hydroxypropranolol-d7 HCl (iso-propyl-d7), 4-Hydroxy propranolol-d7 HCl	[7]
Appearance	Light Red to Brown Solid	[7]
Stability	Hygroscopic	[7]
Application	Labeled internal standard for bioanalytical quantification	[3][7]

## Metabolism and Pharmacokinetics

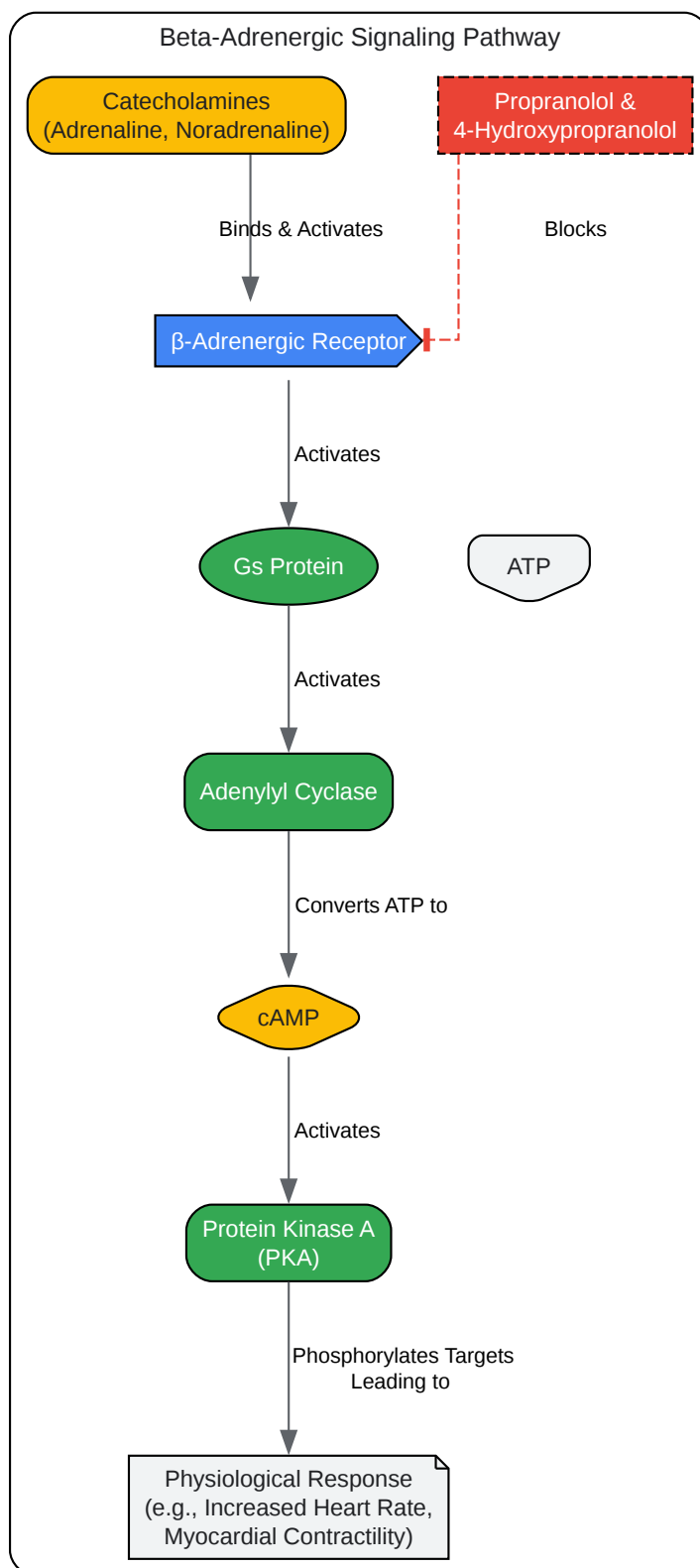
Propranolol undergoes extensive first-pass metabolism in the liver.[8][9] The formation of 4-hydroxypropranolol is a primary metabolic route, occurring via aromatic hydroxylation. This reaction is predominantly catalyzed by the cytochrome P450 enzyme CYP2D6.[2][10] The metabolite, 4-hydroxypropranolol, is pharmacologically active, possessing beta-blocking capabilities comparable to the parent drug.[11][12][13] It has a longer elimination half-life than propranolol.[14]

Following its formation, 4-hydroxypropranolol is further metabolized through Phase II conjugation reactions, primarily glucuronidation and sulfation, to facilitate its excretion.[10][14]

Pharmacokinetic Parameter	Propranolol	4-Hydroxypropranolol (HO-P)	Reference(s)
Bioavailability (Oral)	~25% (extensive first-pass metabolism)	Formed post-administration	[1]
Protein Binding	~90%	N/A	[1]
Elimination Half-life	~3-6 hours	~5-8 hours	[1][14]
Primary Metabolic Enzymes	CYP2D6, CYP1A2, CYP2C19	UGT1A7, UGT1A8, UGT1A9, UGT2A1, SULT1A3	[1][10][14]
Primary Metabolites	4-hydroxypropranolol, N-Desisopropylpropranolol	Glucuronide and sulfate conjugates	[1][2][10]

## Mechanism of Action: Beta-Adrenergic Blockade

Propranolol and its active metabolite, 4-hydroxypropranolol, exert their therapeutic effects by competitively blocking  $\beta_1$  and  $\beta_2$  adrenergic receptors.[2][12] This antagonism prevents the binding of catecholamines (e.g., adrenaline and noradrenaline) to these receptors. In the heart (rich in  $\beta_1$  receptors), this blockade results in decreased heart rate, reduced myocardial contractility, and lowered blood pressure.



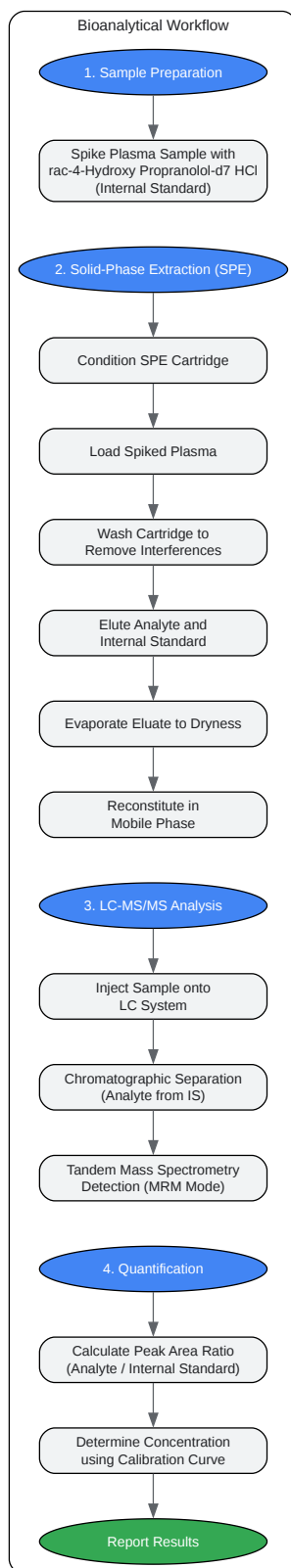
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Diagram of the beta-adrenergic signaling pathway and the inhibitory action of Propranolol.

## Experimental Protocols

**rac-4-Hydroxy Propranolol-d7 Hydrochloride** is predominantly used as an internal standard for quantitative bioanalysis. Below is a representative workflow for the determination of 4-hydroxypropranolol in human plasma using solid-phase extraction (SPE) and LC-MS/MS, based on established methodologies.[\[3\]](#)

### Workflow for Quantification of 4-Hydroxypropranolol in Plasma



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General workflow for quantifying 4-hydroxypropranolol using a deuterated internal standard.

## Detailed Methodology

- Preparation of Standards and Samples:
  - Prepare a stock solution of **rac-4-Hydroxy Propranolol-d7 Hydrochloride** in a suitable solvent (e.g., methanol).
  - Prepare calibration standards and quality control (QC) samples by spiking blank human plasma with known concentrations of non-labeled 4-hydroxypropranolol.
  - For each unknown sample, calibration standard, or QC, aliquot a fixed volume (e.g., 300  $\mu$ L) of plasma.<sup>[3]</sup>
  - Add a precise amount of the **rac-4-Hydroxy Propranolol-d7 Hydrochloride** internal standard working solution to each sample.
- Solid-Phase Extraction (SPE):
  - Condition an appropriate SPE cartridge (e.g., a mixed-mode cation exchange polymer) with methanol followed by water.
  - Load the prepared plasma samples onto the cartridges.
  - Wash the cartridges with a weak organic solvent to remove phospholipids and other interferences.
  - Elute the analyte and the internal standard using an appropriate elution solvent (e.g., methanol with a small percentage of formic acid).
- Sample Analysis by LC-MS/MS:
  - Evaporate the eluate to dryness under a stream of nitrogen.
  - Reconstitute the residue in the mobile phase.
  - Inject the sample into an LC-MS/MS system.
  - Perform chromatographic separation using a C18 column with a gradient elution profile.

- Detect the parent and product ions for both 4-hydroxypropranolol and its d7-labeled internal standard using Multiple Reaction Monitoring (MRM) in positive ion mode.
- Quantification:
  - Integrate the peak areas for both the analyte and the internal standard.
  - Calculate the peak area ratio of the analyte to the internal standard.
  - Construct a calibration curve by plotting the peak area ratios of the calibration standards against their known concentrations.
  - Determine the concentration of 4-hydroxypropranolol in the unknown samples by interpolating their peak area ratios from the calibration curve.

## Conclusion

**rac-4-Hydroxy Propranolol-d7 Hydrochloride** is an essential analytical tool for researchers in pharmacology, drug metabolism, and clinical chemistry. Its properties as a stable, isotopically labeled internal standard enable the development of highly accurate and precise bioanalytical methods for the quantification of 4-hydroxypropranolol. Understanding its role within the broader context of propranolol metabolism and mechanism of action allows for its effective application in studies investigating the pharmacokinetics and pharmacodynamics of this widely prescribed beta-blocker.

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Address: 3281 E Guasti Rd

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